molecular formula C4H7ClN4O2 B12506346 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one,hydrochloride

2,5-diamino-4-hydroxy-1H-pyrimidin-6-one,hydrochloride

Cat. No.: B12506346
M. Wt: 178.58 g/mol
InChI Key: ZCVPAHQNTHFHOH-UHFFFAOYSA-N
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Description

2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride is a chemical compound with the molecular formula C4H6N4O2·HCl. It is also known as 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride typically involves the reaction of diethyl malonate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux conditions, followed by the addition of sodium nitrite and acetic acid. The resulting solid is then treated with sodium dithionite to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder or crystalline form and stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine-4,6-dione derivatives, while substitution reactions can yield various alkylated or acylated pyrimidine compounds .

Scientific Research Applications

2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly antiviral drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis in microorganisms. This inhibition can lead to antimicrobial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diamino-4-hydroxy-1H-pyrimidin-6-one, hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C4H7ClN4O2

Molecular Weight

178.58 g/mol

IUPAC Name

5-amino-2-imino-1,3-diazinane-4,6-dione;hydrochloride

InChI

InChI=1S/C4H6N4O2.ClH/c5-1-2(9)7-4(6)8-3(1)10;/h1H,5H2,(H3,6,7,8,9,10);1H

InChI Key

ZCVPAHQNTHFHOH-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=N)NC1=O)N.Cl

Origin of Product

United States

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